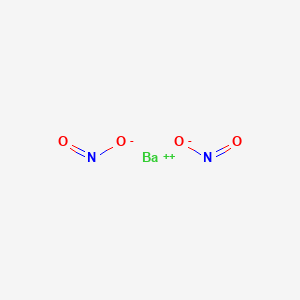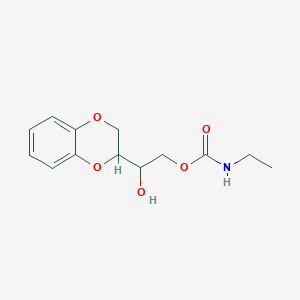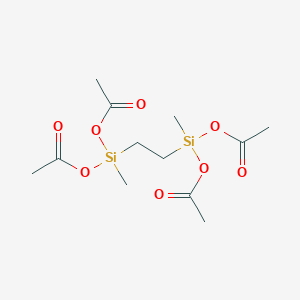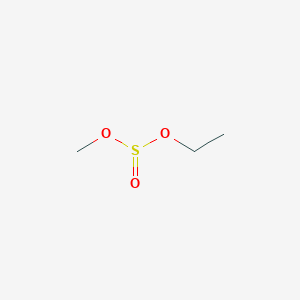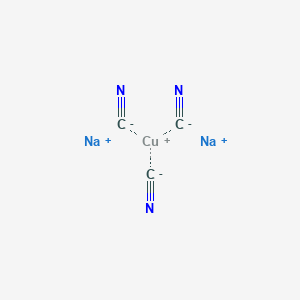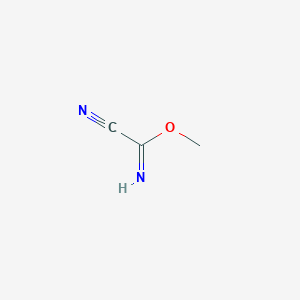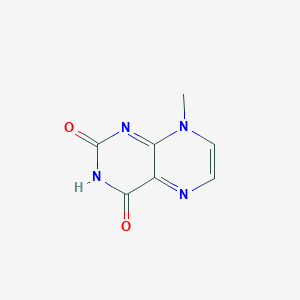
8-Methylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylpteridine-2,4-dione is a heterocyclic organic compound that belongs to the class of pteridines. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
The mechanism of action of 8-Methylpteridine-2,4-dione is not fully understood. However, it is believed to exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also scavenge free radicals and inhibit the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Methylpteridine-2,4-dione can improve the antioxidant capacity of cells and tissues, reduce inflammation, and inhibit the growth and proliferation of cancer cells. It can also enhance the production of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Methylpteridine-2,4-dione is its low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, its low solubility in water can pose a challenge in some experiments, and its stability under certain conditions needs to be carefully monitored.
Orientations Futures
There are several future directions for the research on 8-Methylpteridine-2,4-dione. One potential area of interest is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the treatment of cardiovascular diseases and diabetes. Further studies are needed to elucidate its mechanism of action and potential therapeutic uses.
In conclusion, 8-Methylpteridine-2,4-dione is a promising compound that has potential applications in various fields of biomedical research. Its antioxidant, anti-inflammatory, and anticancer properties, as well as its role as a cofactor for various enzymes, make it a subject of interest for future studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
8-Methylpteridine-2,4-dione can be synthesized through various methods, including the oxidation of 8-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine and the condensation of 2,4-diamino-6-methylpyrimidine with glyoxal. The latter method is preferred due to its simplicity and high yield.
Applications De Recherche Scientifique
8-Methylpteridine-2,4-dione has been extensively studied for its potential applications in biomedical research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It can also act as a cofactor for various enzymes, including nitric oxide synthase and aromatic amino acid hydroxylase.
Propriétés
Numéro CAS |
13300-38-4 |
|---|---|
Nom du produit |
8-Methylpteridine-2,4-dione |
Formule moléculaire |
C7H6N4O2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
8-methylpteridine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2/c1-11-3-2-8-4-5(11)9-7(13)10-6(4)12/h2-3H,1H3,(H,10,12,13) |
Clé InChI |
FEVFINCNKRMCDL-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
SMILES canonique |
CN1C=CN=C2C1=NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



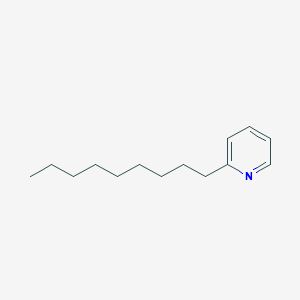
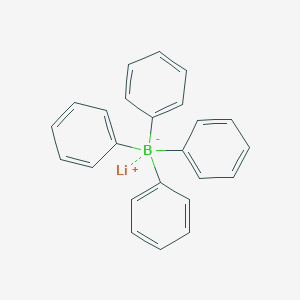
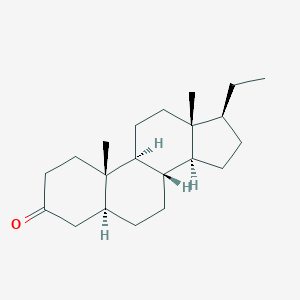
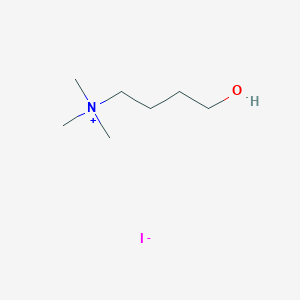
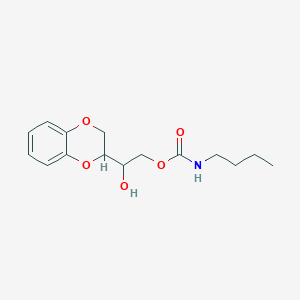
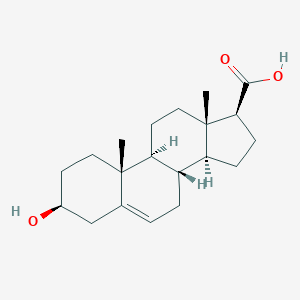
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
